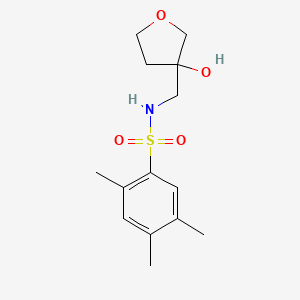

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide

描述

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with three methyl groups at the 2-, 4-, and 5-positions. The unique structural feature of this compound lies in its N-linked hydroxytetrahydrofuran (THF) moiety, which introduces both hydrophilicity and stereochemical complexity. Sulfonamides are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability, tunable solubility, and bioactivity . The hydroxytetrahydrofuran group in this compound may enhance solubility in polar solvents (e.g., tetrahydrofuran-water mixtures) compared to simpler alkyl-substituted sulfonamides, as suggested by chromatographic separations of analogous compounds .

属性

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-10-6-12(3)13(7-11(10)2)20(17,18)15-8-14(16)4-5-19-9-14/h6-7,15-16H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOQOJHOCDHNGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCOC2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps:

-

Formation of the Tetrahydrofuran Ring: : The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors. For instance, 3-hydroxytetrahydrofuran can be prepared by cyclizing 1,2,4-butanetriol in the presence of a catalyst like p-toluenesulfonic acid at elevated temperatures .

-

Sulfonamide Formation: : The sulfonamide group is introduced by reacting the tetrahydrofuran derivative with a sulfonyl chloride, such as 2,4,5-trimethylbenzenesulfonyl chloride, under basic conditions. Common bases used in this reaction include triethylamine or pyridine .

-

Final Coupling: : The final step involves coupling the hydroxytetrahydrofuran moiety with the sulfonamide derivative. This can be achieved through nucleophilic substitution reactions, where the hydroxyl group of the tetrahydrofuran reacts with the sulfonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

化学反应分析

Types of Reactions

-

Oxidation: : The hydroxyl group in the tetrahydrofuran ring can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide .

-

Reduction: : The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride .

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, pyridine.

p-Toluenesulfonic acid.Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, amines.

Substitution Products: Various sulfonamide derivatives.

科学研究应用

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:

作用机制

The mechanism of action of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to various biological effects .

相似化合物的比较

Structural Analogues and Substituent Effects

a. Substituent Diversity in Sulfonamides

- Target Compound : The hydroxytetrahydrofuran-methyl group introduces a cyclic ether with a hydroxyl group, enabling hydrogen bonding and increased polarity. The 2,4,5-trimethylbenzene core provides steric bulk and hydrophobicity.

- Patent Compounds (EP 2 697 207 B1): These include trifluoromethanesulfonamides and cyclopropanesulfonamides with fluorinated aryl groups (e.g., 3,5-bis(trifluoromethyl)phenyl) and oxazolidinone rings. The trifluoromethyl groups enhance metabolic stability and lipophilicity, critical for drug design .

- Crystal Structure Analog (C15H17NO2S): 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide lacks the hydroxytetrahydrofuran group but shares a methyl-substituted benzene core. Its monoclinic (P21/c) crystal structure reveals intermolecular hydrogen bonding via sulfonamide S=O groups, a feature likely conserved in the target compound .

b. Physicochemical Properties

The hydroxytetrahydrofuran group in the target compound likely improves aqueous solubility compared to fully hydrophobic analogs, while the trimethylbenzene core balances this with moderate hydrophobicity. Fluorinated patent compounds prioritize metabolic stability over solubility, aligning with their therapeutic design .

Crystallographic and Conformational Analysis

- Target Compound: No direct crystallographic data are provided, but the hydroxytetrahydrofuran moiety may induce conformational rigidity and influence crystal packing via O–H···O/S interactions.

- Crystal Analog (C15H17NO2S): Exhibits a monoclinic lattice stabilized by N–H···O hydrogen bonds between sulfonamide groups.

生物活性

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a synthetic organic compound that has garnered attention for its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a trimethylbenzene moiety and a hydroxytetrahydrofuran ring. The structural formula can be represented as:

This compound's unique structure allows it to interact with various biological targets, particularly enzymes and receptors.

The biological activity of this compound is primarily attributed to its sulfonamide group. This group can mimic natural substrates, enabling the compound to bind to active sites on enzymes and inhibit their activity. Such inhibition can disrupt metabolic pathways or signal transduction processes.

Key Mechanisms:

- Enzyme Inhibition : The sulfonamide moiety competes with natural substrates for binding sites on enzymes.

- Protein Interaction : The compound may alter protein conformations or interactions, impacting cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

- Antioxidant Effects : The compound may exhibit antioxidant properties due to its ability to scavenge free radicals.

Research Applications

This compound has been utilized in various research contexts:

- Pharmaceutical Development : It serves as an intermediate in synthesizing more complex pharmaceutical compounds.

- Biochemical Studies : The compound is used in studies focusing on enzyme kinetics and inhibition mechanisms.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Antioxidant Properties

Another study assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The results demonstrated that this compound effectively scavenged free radicals in a concentration-dependent manner.

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 80 |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodology :

- Multi-step synthesis typically involves nucleophilic substitution and acylation reactions. Key steps include coupling the tetrahydrofuran-hydroxyl moiety to the benzenesulfonamide core under controlled conditions (e.g., inert atmosphere, 85°C) .

- Catalysts like copper(I) iodide enhance coupling efficiency, while solvents such as dichloromethane or methanol optimize intermediate stability .

- Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–90°C | Higher yields at 85°C |

| Solvent | Dichloromethane | Reduces side reactions |

| Catalyst | CuI (10 mol%) | Accelerates coupling |

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional group integrity (e.g., hydroxyl, sulfonamide) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (<0.5% by HPLC) .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding biological interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assays for this sulfonamide?

- Methodology :

- Use orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to differentiate direct target effects from off-target interactions .

- Validate inconsistencies via surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling .

- Example : Discrepancies in antimicrobial activity may arise from differential membrane permeability, addressed via logP optimization .

Q. What strategies are recommended for designing analogues with enhanced selectivity towards bacterial dihydropteroate synthase?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify the tetrahydrofuran ring’s substituents to reduce human folate receptor binding.

| Modification Site | Effect on Selectivity | Reference |

|---|---|---|

| 3-Hydroxyl group | ↑ Bacterial enzyme affinity | |

| Methyl groups | ↓ Mammalian cytotoxicity |

- Computational docking (e.g., AutoDock Vina) identifies steric clashes with non-target enzymes .

Q. How do solvent polarity and temperature affect the reaction kinetics of this compound in nucleophilic substitution reactions?

- Methodology :

- Kinetic Profiling : Monitor reaction progress via in situ NMR or IR spectroscopy. Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating SN2 mechanisms .

- Arrhenius Analysis : Calculate activation energy (Ea) across temperatures (25–100°C) to optimize conditions for scale-up .

Q. What methodologies are employed to study the compound's interaction with cytochrome P450 isoforms, and how do structural features influence metabolic stability?

- Methodology :

- CYP Inhibition Assays : Use human liver microsomes to quantify IC50 values for isoforms (e.g., CYP3A4, CYP2D6) .

- Metabolite ID : LC-MS/MS identifies hydroxylation or demethylation products.

- Structural Determinants :

- The benzenesulfonamide group reduces CYP affinity due to steric hindrance, enhancing metabolic stability .

Data Contradiction Analysis

- Case Study : Variability in IC50 values for enzyme inhibition may stem from assay conditions (e.g., pH, ionic strength). Standardize buffers (e.g., Tris-HCl, pH 7.4) and validate with internal controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。